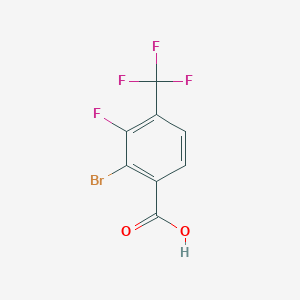

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-bromo-3-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXVIPXCTKSSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Bromination Sequential Methods

Classical Nitration and Bromination Protocol

The foundational synthetic route begins with m-fluorobenzotrifluoride as the starting material. Nitration is conducted using a mixture of nitric acid and sulfuric acid at 20–30°C, yielding 4-fluoro-2-trifluoromethyl nitrobenzene . Subsequent bromination employs dibromohydantoin (C₅H₆Br₂N₂O₂) in sulfuric acid, introducing a bromine atom at the ortho position relative to the nitro group. The reaction is monitored via gas chromatography (GC) to ensure completion, with intermediates purified through dichloromethane extraction and neutralization washes.

A critical challenge in this step is regioselectivity control , as competing bromination at the para position can lead to isomer formation. Optimization of the brominating agent’s stoichiometry (1.3:1.0 molar ratio of nitro compound to dibromohydantoin) reduces byproduct generation to below 5%.

Reduction and Deamination

The nitro group in 4-fluoro-2-trifluoromethyl-1-nitrobenzene is reduced to an amine using iron powder in acetic acid or ammonium chloride. Deamination follows via treatment with hypophosphorous acid (H₃PO₂) at 20–30°C, selectively removing the amino group to yield 2-bromo-3-fluorotrifluoromethylbenzene . Hydrolysis with concentrated sulfuric acid at 150–175°C completes the synthesis, producing the target carboxylic acid with a reported yield of 70–85%.

Table 1: Nitration-Bromination Method Parameters

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 20–30°C | 85–90 | Side reactions at high temps |

| Bromination | C₅H₆Br₂N₂O₂/H₂SO₄, 20–25°C | 75–80 | Regioselectivity control |

| Hydrolysis | H₂SO₄, 170–175°C | 70–85 | Corrosive conditions |

Organometallic Coupling Approaches

Lithium-Mediated Deprotonation and Silylation

An alternative method disclosed in Patent CN-108003016-A utilizes o-bromofluorobenzene as the starting material. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates a lithiated intermediate, which reacts with trimethylchlorosilane (TMSCl) to form 3-bromo-2-fluorophenyltrimethylsilane . Subsequent treatment with LDA and carbon dioxide introduces the carboxylic acid group via a 4-trimethylsilyl-3-fluoro-2-bromophenyllithium intermediate. Desilylation with fluorine-containing reagents (e.g., tetrabutylammonium fluoride) yields the final product with >95% purity.

Advantages and Limitations

This route circumvents isomer formation by leveraging directed ortho-metalation , ensuring precise functionalization at the desired position. However, the use of cryogenic conditions (–78°C) and moisture-sensitive reagents like LDA increases operational complexity and cost, rendering it less suitable for large-scale production.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

The nitration-bromination method achieves higher yields (70–85%) but requires meticulous purification to separate isomers, particularly 4-bromo-3-fluorotrifluoromethylbenzene . In contrast, the organometallic approach delivers superior regioselectivity and purity (>95%) at the expense of lower overall yields (50–65%) due to intermediate desilylation inefficiencies.

Industrial Production Considerations

Scalability and Cost Optimization

Industrial protocols favor the nitration-bromination sequence due to lower reagent costs and compatibility with continuous flow reactors. Automated systems enhance reproducibility, with in-line GC monitoring enabling real-time adjustment of bromination stoichiometry. Purification is streamlined via vacuum distillation, achieving >99% purity for pharmaceutical applications.

Waste Management Strategies

Bromination byproducts, including dibromo derivatives , are recovered through fractional crystallization and repurposed in agrochemical synthesis. Sulfuric acid waste is neutralized with lime (CaO), producing gypsum (CaSO₄) for construction materials.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways.

Case Study : Research indicates that compounds containing trifluoromethyl groups enhance biological activity. For instance, the incorporation of a trifluoromethyl group in drug design has been shown to increase potency significantly against specific biological targets, such as the inhibition of serotonin uptake .

| Drug | Target | Effect of Trifluoromethyl Group |

|---|---|---|

| Ubrogepant | CGRP receptor | Increased potency |

| Alpelisib | PI3K pathway | Enhanced efficacy |

| Pretomanid | Tuberculosis treatment | Improved pharmacokinetics |

Agricultural Chemicals

Overview : 2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid is utilized in formulating herbicides and pesticides. Its ability to target specific plant growth pathways enhances crop protection and yield.

Application Example : The compound's fluorinated structure allows for selective herbicidal activity, making it effective against resistant weed species while minimizing harm to crops .

Material Science

Overview : In material science, this compound is employed in producing specialty polymers and coatings that exhibit improved thermal stability and chemical resistance.

Properties :

- Thermal Stability : Enhanced performance under high-temperature conditions.

- Chemical Resistance : Greater durability against corrosive substances.

| Material Type | Application Area | Benefits |

|---|---|---|

| Specialty Polymers | Electronics | Improved insulation properties |

| Coatings | Automotive | Enhanced scratch resistance |

Research Reagent

Overview : As a reagent in organic synthesis, this compound facilitates the introduction of bromine and trifluoromethyl groups into various organic molecules.

Synthetic Applications :

- Used in the synthesis of complex organic structures.

- Acts as a building block for further chemical transformations.

Environmental Applications

Overview : The compound has potential applications in environmental remediation processes, particularly in degrading persistent organic pollutants.

Research Findings : Studies have explored its efficacy in breaking down harmful substances in contaminated environments, showcasing its role in sustainable practices .

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-3-fluoro-4-(trifluoromethyl)benzoic acid with four structurally related benzoic acid derivatives (Table 1), focusing on substituent positions, functional groups, and inferred properties.

Table 1: Structural Comparison of Halogenated Benzoic Acid Derivatives

| CAS No. | Compound Name | Substituent Positions | Key Functional Groups | Structural Similarity Score |

|---|---|---|---|---|

| 1483-56-3 (Target) | This compound | Br (C2), F (C3), -CF₃ (C4) | Br, F, -CF₃, -COOH | Reference Compound |

| 320-31-0 | 4-Bromo-2-(trifluoromethyl)benzoic acid | Br (C4), -CF₃ (C2) | Br, -CF₃, -COOH | 0.90 |

| 177420-64-3 | 2-Bromo-6-(trifluoromethyl)benzoic acid | Br (C2), -CF₃ (C6) | Br, -CF₃, -COOH | 1.00 |

| 581813-17-4 | 3-Bromo-4-(trifluoromethyl)benzoic acid | Br (C3), -CF₃ (C4) | Br, -CF₃, -COOH | 0.94 |

| 1131615-04-7 | 3-Bromo-4-(difluoromethyl)benzoic acid | Br (C3), -CF₂H (C4) | Br, -CF₂H, -COOH | 0.90 |

Data sourced from structural similarity assessments .

Substituent Position Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at position 4 in the target compound enhances acidity compared to derivatives with -CF₃ at positions 2 or 6 (e.g., 320-31-0, 177420-64-3). EWGs at para positions relative to the carboxylic acid group (-COOH) exert stronger electron-withdrawing effects, lowering pKa values .

Functional Group Variations

- Trifluoromethyl vs. Difluoromethyl: Replacing -CF₃ (target) with -CF₂H (1131615-04-7) reduces both electron-withdrawing capacity and lipophilicity. The -CF₃ group’s stronger inductive effect increases acidity and metabolic stability, making the target compound more suitable for pharmaceutical applications .

- Fluorine Substitution: The additional fluorine at position 3 in the target compound distinguishes it from analogs like 2-Bromo-6-(trifluoromethyl)benzoic acid (177420-64-3). Fluorine’s small size and high electronegativity may improve bioavailability by modulating solubility and membrane permeability .

Structural Similarity Scores

For example, 2-Bromo-6-(trifluoromethyl)benzoic acid (177420-64-3) has a score of 1.00 despite its divergent substitution pattern, suggesting limitations in similarity algorithms for positional isomers .

Research Implications

- Synthetic Applications: The target compound’s multi-halogenated structure offers versatility in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, though steric hindrance may require optimized reaction conditions compared to less-substituted analogs.

- Material Science: The -CF₃ group’s hydrophobicity and thermal stability make the target compound a candidate for liquid crystals or polymers, contrasting with -CF₂H-containing derivatives, which may exhibit lower thermal resilience.

This comparison underscores the critical role of substituent positioning and functional group selection in tailoring benzoic acid derivatives for specific applications. Experimental validation of properties like pKa, solubility, and reactivity is recommended to supplement structural analyses.

Biological Activity

2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl substituents. Its molecular formula is . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of cellular processes.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications.

- Receptor Agonism : Similar compounds have been utilized in the development of selective agonists for the sphingosine-1-phosphate receptor, indicating that this compound might influence sphingolipid metabolism and related signaling pathways.

- Gene Expression Modulation : The interactions of this compound with biomolecules can lead to alterations in gene expression, affecting cellular functions such as proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. While specific data on this compound's activity against various pathogens is limited, the presence of halogen substituents often enhances antimicrobial efficacy .

Antitubercular Activity

In a broader context, derivatives of benzoic acid have shown promise against Mycobacterium tuberculosis. For instance, a study on related compounds indicated that certain derivatives exhibited significant antitubercular activity with minimal inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL against resistant strains . Although direct data on this compound is not available, its structural similarities suggest potential in this area.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory responses has been suggested through its interactions with transcription factors such as NF-κB. Compounds in its class have been shown to exhibit anti-inflammatory effects by reducing the activity of pro-inflammatory cytokines .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic potential:

- Solubility : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its absorption and distribution in biological systems.

- Stability : Environmental factors such as temperature and storage conditions can affect the stability and efficacy of this compound, necessitating careful handling in laboratory settings.

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antitubercular Study : A series of benzoic acid derivatives were synthesized and tested against M. tuberculosis, revealing promising results for specific analogs with similar substitutions. The most effective compounds had MIC values indicating strong potential for further development as antitubercular agents .

- Anti-inflammatory Research : A set of fluorinated benzoic acids were evaluated for their effects on NF-κB activation in human cell lines. Results indicated that certain substitutions significantly enhanced anti-inflammatory activity without causing cytotoxicity at effective concentrations .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-3-fluoro-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pre-fluorinated and trifluoromethyl-substituted benzoic acid precursor. For example, bromination using Br₂ in the presence of FeBr₃ (as a Lewis acid catalyst) at 0–5°C achieves regioselectivity at the 2-position. Solvent choice (e.g., dichloromethane vs. acetic acid) impacts reaction efficiency: polar aprotic solvents minimize side reactions like decarboxylation. Post-reaction purification via recrystallization (ethanol/water) or reverse-phase HPLC ensures >95% purity. Yield optimization requires strict temperature control and stoichiometric excess of bromine (1.2–1.5 eq) to compensate for volatility losses .

Basic: How can researchers validate the structural integrity of this compound, particularly distinguishing it from positional isomers?

Methodological Answer:

Combine ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS) for unambiguous characterization:

- ¹H NMR : The aromatic proton environment (e.g., coupling constants for adjacent fluorine atoms) and absence of protons near electron-withdrawing groups (e.g., trifluoromethyl) confirm substitution patterns.

- ¹⁹F NMR : Distinct chemical shifts for -CF₃ (~-60 ppm) and -F (~-110 ppm) groups resolve positional ambiguities.

- X-ray crystallography (if crystalline) provides definitive proof. Cross-validate with computational methods (DFT-based NMR prediction) to rule out isomers like 2-bromo-4-fluoro-5-(trifluoromethyl)benzoic acid .

Advanced: How do the electronic effects of the bromo, fluoro, and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects, activating the aromatic ring toward electrophilic substitution at meta/para positions but deactivating it toward nucleophilic attacks. Bromine acts as a moderate leaving group in Suzuki-Miyaura couplings, facilitated by Pd(PPh₃)₄ catalysts in THF/water mixtures. The fluoro substituent increases ring stability via inductive effects but may sterically hinder coupling at adjacent positions. Experimental studies show that the 2-bromo substituent participates efficiently in cross-couplings (e.g., with arylboronic acids), achieving >80% conversion under microwave-assisted conditions (100°C, 30 min) .

Advanced: What strategies mitigate contradictory spectral data (e.g., unexpected peaks in ¹⁹F NMR) during characterization?

Methodological Answer:

Contradictions often arise from impurities (e.g., residual solvents) or decomposition products. Mitigation steps include:

- Drying agents : Use molecular sieves during NMR sample preparation to eliminate moisture-induced shifts.

- Temperature-controlled experiments : Acquire ¹⁹F NMR at 25°C to avoid temperature-dependent shifts.

- Spiking experiments : Add a certified reference standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid, as in ) to confirm peak assignments.

- Tandem LC-MS : Correlate retention times with MS fragmentation patterns to identify co-eluting impurities .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict interactions with biological targets like enzymes. For example:

- Molecular docking : Simulate binding affinity to COX-2 or kinases using AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances membrane permeability, while the carboxylic acid moiety enables hydrogen bonding.

- QSAR models : Correlate substituent positions with IC₅₀ values from enzyme inhibition assays. Substituents at the 4-position (e.g., -CF₃) show higher correlation with anti-inflammatory activity in murine models .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to avoid photodegradation. Desiccate with silica gel to prevent hydrolysis of the carboxylic acid group.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., couplings). Avoid prolonged exposure to bases, which may deprotonate the acid and initiate decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.